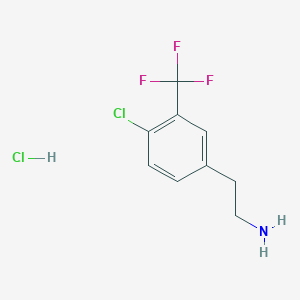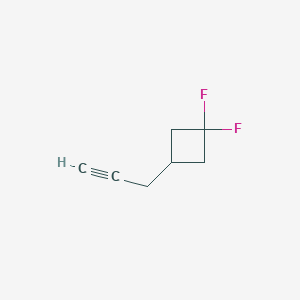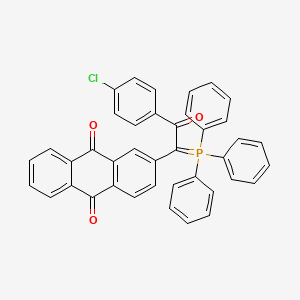
2-(2-(4-Chlorophenyl)-2-oxo-1-(triphenylphosphoranylidene)ethyl)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2-(4-Chlorophenyl)-2-oxo-1-(triphenylphosphoranylidene)ethyl)anthracene-9,10-dione” is a complex organic molecule. It contains an anthracene core, which is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The molecule also contains a chlorophenyl group, a triphenylphosphoranylidene group, and an ethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by X-ray crystallography . This technique allows for the determination of the atomic and molecular structure of a crystal, from which one can infer the positions of the atoms in the molecule, their chemical bonds, their crystallographic disorder and various other information.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by various techniques such as thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), UV-Vis absorption and fluorescence (FL) spectroscopy, as well as density functional theory (DFT) calculations .科学的研究の応用
Luminescent Sensors
Anthracene derivatives, including those with functional groups similar to the compound , have been utilized in the development of luminescent sensors. For instance, compounds like 1,8-oxybis(ethyleneoxyethyleneoxy)anthracene-9,10-dione have shown potential in responding to common oxoacids, where the presence of certain ions induces luminescence, making them useful for detecting and measuring the concentration of these ions in various environments (V. Young, Heidi L. Quiring, & Andrew G Sykes, 1997).
Organic Semiconductors
Anthracene-based molecules have been synthesized for use in organic semiconducting applications. These molecules, such as those derived from 2,6-dibromoanthracene-9,10-dione, have been incorporated into organic thin film transistors (OTFTs), demonstrating significant charge carrier mobilities. This suggests that similar anthracene derivatives could find applications in the fabrication of electronic devices (S. Bae, K. Jung, M. Hoang, et al., 2010).
Electrochromic Devices
The development of electrochromic devices has also benefited from the use of anthracene derivatives. Compounds like 2-(4-(bis(4-methoxyphenyl)amino)phenoxy)anthracene-9,10-dione have been utilized in creating devices that exhibit improved performance characteristics such as lower driving voltage and faster switching times, suggesting potential applications in smart windows, displays, and other electrochromic technologies (De-Cheng Huang, Jung-Tsu Wu, Yang Fan, & Guey‐Sheng Liou, 2017).
Chemical Synthesis and Reactions
Anthracene derivatives have been explored for their reactivity in various chemical syntheses and reactions. For example, the Knoevenagel condensation of diphosphine ligands with anthracene derivatives, such as the reaction between 9-anthracenecarboxaldehyde and 4,5-bis(diphenylphosphino)-4-cyclopentene-1,3-dione, has led to the synthesis of novel ligands. These ligands could potentially be applied in catalysis, material science, and the development of new organic compounds (W. Watson, Bhaskar Poola, & M. Richmond, 2006).
特性
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxo-1-(triphenyl-λ5-phosphanylidene)ethyl]anthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H26ClO3P/c41-29-23-20-27(21-24-29)37(42)40(28-22-25-35-36(26-28)39(44)34-19-11-10-18-33(34)38(35)43)45(30-12-4-1-5-13-30,31-14-6-2-7-15-31)32-16-8-3-9-17-32/h1-26H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPZXKFRINJNQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=C(C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)C(=O)C5=CC=C(C=C5)Cl)(C6=CC=CC=C6)C7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H26ClO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-Chlorophenyl)-2-oxo-1-(triphenylphosphoranylidene)ethyl)anthracene-9,10-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

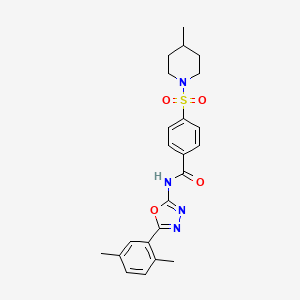
![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2861690.png)
![N-(3,4-difluorophenyl)-N-(3-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2861691.png)
![ethyl N-[(3-chlorophenyl)(2-oxocyclohexyl)methyl]carbamate](/img/structure/B2861693.png)
![methyl 2-(3-methylisoxazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2861696.png)
![2,5-Dimethyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]furan-3-carboxamide](/img/structure/B2861697.png)
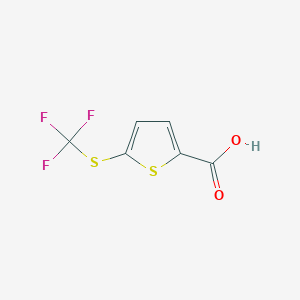
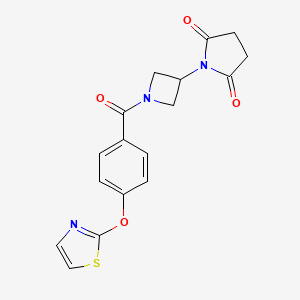
![1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2861704.png)
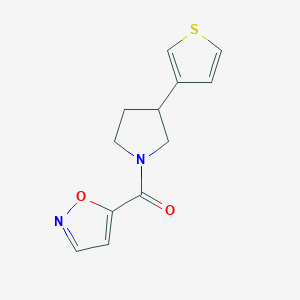
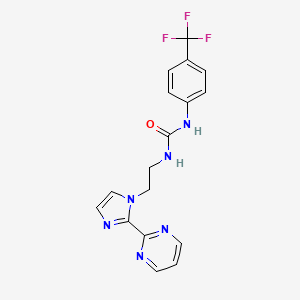
![Ethyl 2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2861709.png)
